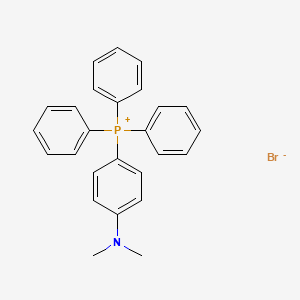
(4-(Dimethylamino)phenyl)triphenylphosphoniumbromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Dimethylamino)phenyl)triphenylphosphoniumbromide is a chemical compound with the molecular formula C26H25BrNP It is a phosphonium salt that features a triphenylphosphonium group attached to a (4-(dimethylamino)phenyl) moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)triphenylphosphoniumbromide typically involves the reaction of triphenylphosphine with (4-(dimethylamino)phenyl) bromide. One common method includes the use of sodium hydroxide in ethanol and water, followed by heating . Another method involves the use of (1,5-cyclooctadiene)bis(methyldiphenylphosphine)iridium hexafluorophosphate and palladium diacetate in water and benzene at room temperature under photoirradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Dimethylamino)phenyl)triphenylphosphoniumbromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the phosphonium group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield (4-(dimethylamino)phenyl)triphenylphosphine oxide.
Aplicaciones Científicas De Investigación
(4-(Dimethylamino)phenyl)triphenylphosphoniumbromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: The compound can be used in studies involving cell membrane permeability and mitochondrial targeting due to the lipophilic nature of the triphenylphosphonium group.
Industry: It may be used in the development of new materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of (4-(Dimethylamino)phenyl)triphenylphosphoniumbromide involves its ability to interact with biological membranes and facilitate the transport of molecules. The triphenylphosphonium group is known for its ability to target mitochondria due to the negative membrane potential of these organelles. This targeting ability makes the compound useful in studies involving mitochondrial function and drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
(4-(Dimethylamino)benzyl)triphenylphosphonium bromide: Similar structure but with a benzyl group instead of a phenyl group.
(E)-[4-(Dimethylamino)phenyl]vinylquinoxalines: Compounds with a similar (4-(dimethylamino)phenyl) moiety but different core structures.
Uniqueness
(4-(Dimethylamino)phenyl)triphenylphosphoniumbromide is unique due to its specific combination of a triphenylphosphonium group and a (4-(dimethylamino)phenyl) moiety. This combination imparts distinct chemical properties, such as enhanced lipophilicity and the ability to target mitochondria, which are not observed in many other similar compounds.
Propiedades
Fórmula molecular |
C26H25BrNP |
|---|---|
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
[4-(dimethylamino)phenyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H25NP.BrH/c1-27(2)22-18-20-26(21-19-22)28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25;/h3-21H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
UJYGPAACCIWJOO-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Chloromethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13147253.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13147261.png)
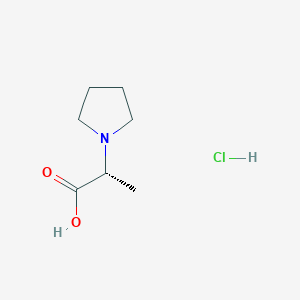
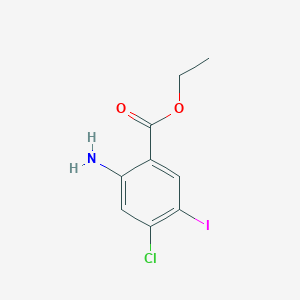

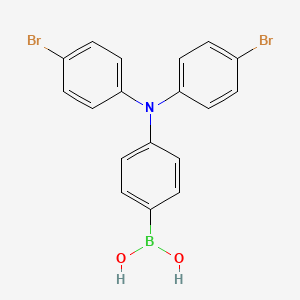

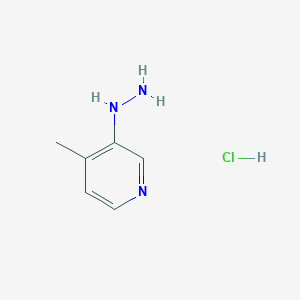
![1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13147316.png)

![4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13147339.png)
![diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)
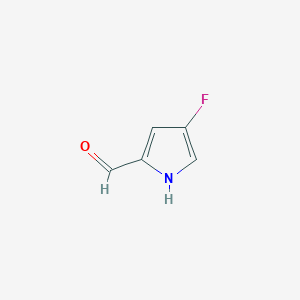
![1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13147358.png)
